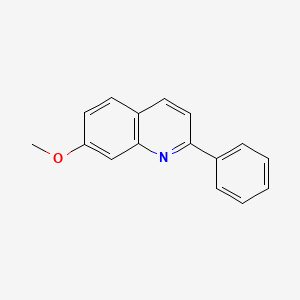

7-Methoxy-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-9-7-13-8-10-15(17-16(13)11-14)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXMXOYGZPFMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477880 | |

| Record name | 7-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21255-17-4 | |

| Record name | 7-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methoxy 2 Phenylquinoline and Its Structural Analogs

Classical and Evolved Synthetic Routes to the Quinoline (B57606) Core

Traditional methods for quinoline synthesis, though foundational, often require harsh reaction conditions and can generate significant waste. rsc.org These classical routes, such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, have been refined over the years to improve yields and reduce environmental impact. rsc.orgrsc.org

Condensation Reactions for Quinoline Skeleton Formation

Condensation reactions are a cornerstone of quinoline synthesis, involving the reaction of anilines with carbonyl compounds.

The Doebner-von Miller reaction is a well-established method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction can be catalyzed by various acids, including Lewis and Brønsted acids. wikipedia.org A modified, milder approach utilizes a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst, which can be effective for synthesizing substituted quinolines under solvent-free conditions. clockss.org For instance, the reaction of anilines with cinnamaldehyde (B126680) using this catalyst has been shown to produce 2-phenylquinoline (B181262) derivatives. clockss.org In the case of a meta-substituted aniline (B41778), regioselective para cyclization occurs, leading to the formation of a 7-substituted-2-phenylquinoline. clockss.org

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction mechanism proceeds through protonation of the β-diketone, nucleophilic attack by the aniline, and subsequent dehydration and cyclization. wikipedia.org

The Friedländer synthesis offers a straightforward route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgacgpubs.org This method, while direct, can be limited by the availability of the starting materials. mdpi.com Electrochemically assisted Friedländer reactions have been developed as a sustainable alternative, operating under mild conditions with high efficiency and atom economy. rsc.orgrsc.org

Annulation Strategies and Cyclization Protocols

Annulation, or ring-forming, strategies provide versatile pathways to the quinoline core. These methods often involve the cyclization of appropriately substituted precursors.

One approach involves the deaminative cyclization of tertiary amines. For example, a protocol for the regioselective synthesis of β,γ-nonsubstituted 2-arylquinolines has been developed using triethylamine (B128534) as a vinylene source in a reaction with aldehydes and arylamines. nih.govacs.org This method proceeds via the in situ generation of transient acyclic enamines that then undergo a Povarov reaction. nih.govacs.org

Another strategy is the palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids. nih.gov This process involves a nucleophilic addition of an aryl palladium species to the nitrile, forming an aryl ketone intermediate which then undergoes intramolecular cyclization and dehydration to yield the 2-arylquinoline. nih.gov

Iminyl radical-mediated cyclization offers another route. Treatment of β-arylpropionitriles with aryllithiums, followed by reaction with N-iodosuccinimide (NIS), generates 2-arylquinolines. rsc.org The reaction proceeds through the formation of an N-iodoimine, generation of an imino-nitrogen-centered radical, and subsequent cyclization and oxidation. rsc.org

Modern Catalytic Approaches in 7-Methoxy-2-phenylquinoline Synthesis

Modern synthetic chemistry has increasingly focused on the use of catalysts to improve efficiency, selectivity, and sustainability.

Transition-Metal-Catalyzed Reactions (e.g., Iron-Catalyzed Dehydrogenative Coupling)

Transition-metal catalysts have proven to be powerful tools in quinoline synthesis.

Iron-catalyzed dehydrogenative coupling represents a green and efficient method. An iron-catalyzed synthesis of quinolines from 2-aminoaryl methanols and secondary alcohols via an acceptorless dehydrogenative coupling has been reported. rsc.org This method avoids the need for pre-functionalized substrates and reduces waste. mdpi.com Specifically, this compound has been synthesized using an iron catalyst with (2-amino-4-methoxyphenyl)methanol (B573342) and 1-phenylethan-1-ol. rsc.org

Palladium-catalyzed reactions are also widely employed. A denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines can produce 2-arylquinolines. nih.gov The optimization of this reaction involved testing various palladium catalysts, with PdCl2 showing high reactivity. nih.govrsc.org Palladium catalysts are also used in the sequential formation of C-C bonds to assemble 2-substituted quinolines. acs.org For example, this compound-3-carbaldehyde has been synthesized from 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) and phenylboronic acid using a palladium acetate (B1210297) catalyst. iucr.org

Copper-catalyzed reactions provide another avenue for quinoline synthesis. Copper-catalyzed cyclization of 2-alkynylanilines can yield substituted quinolines. bohrium.com

Metal-Free and Organocatalytic Protocols

The development of metal-free and organocatalytic methods is a significant step towards more sustainable chemical synthesis. ijpsjournal.com

Organocatalysis utilizes small organic molecules to catalyze reactions. A notable example is the atroposelective heterocycloaddition of alkynes with ortho-aminoarylaldehydes, catalyzed by a chiral amine, to produce axially chiral 2-arylquinoline skeletons with high yields and enantioselectivities. nih.govresearchgate.net The mechanism involves an iminium-activated alkyne reacting with the aminoarylaldehyde. beilstein-journals.org

Metal-free protocols often rely on in situ acid catalysis. A simple and practical method for synthesizing 2-arylquinolines from 2-vinylanilines and benzyl (B1604629) halides has been developed, where the in situ released hydrobromic acid catalyzes the subsequent cyclization. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize environmental impact. ijpsjournal.com This involves using environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques. ijpsjournal.comresearchgate.net

Several green methodologies are being applied to quinoline synthesis. ijpsjournal.com These include:

Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis , which can accelerate reactions and improve yields, often in the absence of a solvent. ijpsjournal.com

The use of recyclable catalysts , such as polymer-supported sulphonic acid, which facilitate easy separation and reuse, reducing waste. asianpubs.org

Employing greener solvents like water and ethanol (B145695), or even conducting reactions under solvent-free conditions. researchgate.net

Electrochemical methods , such as the electrochemically assisted Friedländer reaction, which replace toxic and costly reagents with electricity, offering a safer and more sustainable alternative. rsc.orgrsc.org These methods operate under mild conditions and exhibit high atom economy. rsc.orgrsc.org

Table of Reaction Conditions for the Synthesis of this compound Analogs

| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed Dehydrogenative Coupling | [Fe] complex, KOt-Bu | (2-amino-4-methoxyphenyl)methanol, 1-phenylethan-1-ol | This compound | Not Specified | rsc.org |

| Palladium-Catalyzed Suzuki Coupling | Palladium acetate, K2CO3, Triphenylphosphine | 2-chloro-7-methoxyquinoline-3-carbaldehyde, Phenylboronic acid | This compound-3-carbaldehyde | Not Specified | iucr.org |

| Doebner-von Miller Reaction | Ag(I)-exchanged Montmorillonite K10 | m-Anisidine, Cinnamaldehyde | This compound | 84% | clockss.org |

| Grignard Reaction/NIS Cyclization | Mg, N-Iodosuccinimide (NIS) | 2-(4-methoxyphenyl)ethyl bromide, Benzonitrile | This compound | 47% | d-nb.infothieme-connect.com |

| Nafion-Catalyzed Reaction (Microwave) | Nafion | m-Anisidine, Propionaldehyde | 2-Ethyl-7-methoxy-3-methylquinoline | 90% | mdpi.com |

Solvent-Free and Safer Solvent Methodologies

A primary focus of green chemistry is the reduction or elimination of hazardous solvents from chemical processes. researchgate.netijpsjournal.com In quinoline synthesis, this has led to the exploration of solvent-free reactions and the use of environmentally benign solvents. tandfonline.comnumberanalytics.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower energy consumption, and enhanced safety. numberanalytics.comijpsjournal.com Several catalyst systems have been developed to facilitate the Friedländer annulation, a key reaction for quinoline synthesis, under solvent-free conditions. For instance, calcium triflate has been shown to be a sustainable catalyst for the regioselective synthesis of 2-methyl-3-acyl quinolines. rsc.org Other effective catalysts for solvent-free Friedländer synthesis include Dowex-50W ion-exchange resin and silica-supported alum (KAl(SO4)2·12H2O-SiO2), which offer excellent yields and the benefit of catalyst reusability. researchgate.net Iron(III) trifluoroacetate (B77799) has also been used to catalyze three-component reactions of arylamines, aryl aldehydes, and arylacetylenes under solvent-free conditions to produce 2,4-diarylquinolines in good yields. researchgate.net

Safer Solvents:

When a solvent is necessary, the principles of green chemistry advocate for the use of safer alternatives to traditional volatile organic compounds. Water and ethanol are prime examples of non-toxic, renewable solvents that can be employed in quinoline synthesis. ijpsjournal.com The use of ionic liquids as recyclable solvent media has also gained traction, offering benefits such as high reaction rates and improved selectivity. tandfonline.comnumberanalytics.com Polyethylene glycol (PEG)-400 in water has been utilized as a recyclable catalyst system for the synthesis of pyrazolo[3,4-b]quinoline derivatives. tandfonline.com

The following table summarizes various catalytic approaches for quinoline synthesis, highlighting the trend towards greener conditions.

| Catalyst System | Reaction Conditions | Key Advantages |

| Calcium Triflate | Solvent-free | Sustainable, high regioselectivity |

| Dowex-50W | Solvent-free | Reusable, eco-friendly, excellent yields |

| Alum-SiO2 | Solvent-free | Reusable, excellent yields, shorter reaction times |

| Iron(III) Trifluoroacetate | Solvent-free | Good yields for three-component reactions |

| Ionic Liquids | Varied | Recyclable, high reaction rates, improved selectivity numberanalytics.com |

| PEG-400/Water | 100-110°C | Recyclable, environmentally friendly tandfonline.com |

| NiO Nanoparticles | Ethanol, reflux | High yield, rapid reaction time nih.gov |

Atom-Economy and Waste Minimization Approaches

The concept of atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.com This inherently minimizes waste generation, a significant issue in traditional chemical syntheses. researchgate.net

Atom Economy in Quinoline Synthesis:

Waste Minimization Strategies:

Several strategies are being employed to minimize waste in quinoline synthesis:

Catalytic Processes: The use of catalysts, especially those that are highly efficient and recyclable, is paramount. ijpsjournal.com For example, an iron-catalyzed C-H activation methodology for the functionalization of quinoline-N-oxides results in water as the only byproduct and boasts a very low E-factor (a measure of waste produced), confirming its sustainable efficiency. rsc.org

One-Pot Reactions: Combining multiple reaction steps into a single pot, known as a tandem or one-pot reaction, reduces the need for purification of intermediates, thereby saving solvents and reducing waste. A highly efficient one-pot tandem calcium-catalyzed Friedländer annulation followed by a chemoselective C-H functionalization has been developed to generate structurally diverse quinolines. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. researchgate.net Microwave irradiation has been shown to dramatically improve the yields of the Friedländer synthesis of 8-hydroxyquinolines compared to conventional heating. nih.gov

The following table provides examples of green metrics for a waste-minimized iron-catalyzed quinoline synthesis. rsc.org

| Metric | Description | Value |

| Atom Economy (AE) | (MW of product / MW of reactants) x 100 | High (theoretical) |

| E-Factor | kg waste / kg product | ~0.92 |

| Reaction Mass Efficiency (RME) | (Mass of product / Mass of reactants) x 100 | Not specified |

| Solvent and Water Intensity (SI and WI) | Metrics for solvent and water usage | Not specified |

Chemo- and Regioselectivity in the Synthesis of Substituted 7-Methoxy-2-phenylquinolines

The synthesis of specifically substituted quinolines like this compound requires precise control over the reaction to ensure the correct placement of functional groups. This involves understanding and manipulating the chemo- and regioselectivity of the synthetic methods.

Stereochemical Considerations in Analog Synthesis

While this compound itself is achiral, the synthesis of its structural analogs can involve the creation of stereocenters, necessitating stereochemical control.

The development of asymmetric Friedländer reactions has enabled the synthesis of chiral quinolines. nih.gov This is particularly relevant when synthesizing analogs of this compound that may have chiral substituents on the quinoline core or on the phenyl group.

For instance, the thermal isomerization of optically pure 2-vinyl-N,N-dialkylanilines can lead to the enantioselective formation of optically pure pyrrolo[1,2-a]quinolines. utwente.nl This demonstrates that chirality can be transferred from a starting material to the final quinoline product with high fidelity. utwente.nl The synthesis of cephamycin analogues, which can be considered complex quinoline-related structures, often involves the challenging introduction of specific stereochemistry, such as the 7α-methoxy group. nih.gov

In cases where a chiral center is introduced, the reaction may proceed with a certain degree of enantio- or diastereoselectivity. For example, the cyclization of certain chiral N,N-dialkylanilines can occur with retention of configuration at the original chiral center. utwente.nl The choice of chiral auxiliaries, bases, or catalysts can be crucial in achieving high stereoselectivity.

Modification at the Phenyl Moiety (e.g., para-Substitution)

Synthesis of Hybrid this compound Conjugates

Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy to develop multifunctional agents or to enhance the activity of the parent compound.

The fusion of the this compound scaffold with other heterocyclic systems can lead to novel compounds with unique biological profiles. This approach, known as molecular hybridization, aims to combine the therapeutic advantages of different pharmacophores into a single molecule. nih.gov For example, quinoline-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such hybrids often involves the creation of a key intermediate from the quinoline scaffold that can then be coupled with the other heterocyclic system. For instance, a 2-phenylquinoline derivative could be functionalized with a group amenable to click chemistry, such as an azide (B81097) or an alkyne, to facilitate its conjugation with a triazole precursor. nih.gov Another approach involves the fusion of the quinoline ring with other systems to create more complex polycyclic structures, such as pyrrolo[3,2-f]quinolines. nih.gov

Common linker strategies include the use of amide bonds, ether linkages, or more complex chains. For example, in the synthesis of quinoline-based conjugates, linkers such as hydrazinecarboxamide or urea (B33335) have been employed. researchgate.net The data suggested that hybrids with a hydrazinecarboxamide linker were generally more cytotoxic than those with a urea-based linker. researchgate.net The synthesis of these conjugates typically involves a multi-step process where one part of the molecule is functionalized with a reactive group (e.g., a carboxylic acid or an amine) that can then be coupled with the linker, which in turn is attached to the second molecular fragment. nih.gov For instance, a carboxylic acid derivative of this compound could be activated and then reacted with a hydrazine-containing linker. researchgate.net

Fusion with Other Heterocyclic Systems

Rational Design of this compound Analogs for Enhanced Properties

The rational design of this compound analogs is guided by an understanding of the structure-activity relationships (SAR) derived from previous studies. This approach aims to systematically modify the scaffold to optimize its interaction with a specific biological target, thereby enhancing its potency and selectivity.

For example, in the development of anti-coronavirus agents, a screening of a compound library identified a 2-phenylquinoline scaffold as a promising hit. nih.gov Subsequent rational design involved the synthesis of derivatives with variations in the substitution pattern on both the quinoline and phenyl rings. acs.orgnih.gov This led to the discovery that the presence of two methoxy (B1213986) groups on the quinoline ring, a C-2 p-propoxyphenyl ring, and a suitable basic side chain at C-4 resulted in compounds with low micromolar antiviral activity and low cytotoxicity. acs.orgnih.gov

Similarly, in the design of NorA efflux pump inhibitors, SAR studies highlighted the importance of an alkylamino chain at the C-4 position and a methoxy group at the C-6 position for improved activity and reduced toxicity. researchgate.netuniurb.it This knowledge guided the synthesis of new analogs with specific modifications aimed at enhancing these properties. The introduction of methoxy groups at various positions on the quinoline core of 2-phenylquinoline derivatives was systematically explored, leading to the identification of compounds with significantly improved NorA inhibitory activity. acs.org

The design process often involves computational modeling to predict how different analogs will bind to the target protein. This in silico approach can help prioritize the synthesis of compounds that are most likely to have the desired biological activity.

Influence of Substituents on Molecular Interactions

The introduction of different functional groups onto the this compound framework profoundly influences its non-covalent interactions with biological macromolecules, such as enzymes and receptors. These interactions, including hydrogen bonds, π-π stacking, and hydrophobic and electronic interactions, are critical determinants of a compound's biological efficacy.

The biological activity of quinoline derivatives is dependent on the nature of peripheral substituents and their spatial arrangement. cust.edu.tw The electronic properties of substituents play a significant role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the aromatic system, affecting reactivity and interaction potential. For instance, studies on related quinoline structures have shown that EDGs can increase the yield in certain synthetic reactions, while EWGs may reduce it. nih.gov The methoxy group at the C-7 position, being an electron-donating group, influences the electronic character of the quinoline ring.

Hydrogen bonding is a key interaction modulated by substituents. The introduction of hydroxyl (-OH) groups, for example, provides hydrogen bond donating capabilities, which can be more favorable for certain biological activities than a hydrogen bond accepting group like a methoxy (-OCH₃) group. cust.edu.tw Conversely, the presence of a hydrogen-bond accepting group at specific positions can be crucial for cytotoxicity in other contexts. cust.edu.tw The nitrogen atom within the quinoline ring itself can act as a hydrogen bond acceptor, an interaction that can be fundamental to the binding mode of these inhibitors. nih.gov

Steric factors also come into play. The position of a substituent can create steric hindrance, which may either prevent or promote favorable conformations for binding. For example, a methoxy group at the 7-position is noted to cause less steric hindrance compared to one at the 6-position, which can improve solubility. Similarly, bulky substituents at the C-3 position can exert steric hindrance that prevents the adjacent phenyl ring from being coplanar with the quinoline ring, leading to a loss of cytotoxicity. cust.edu.tw

Furthermore, π-π stacking interactions are common for aromatic systems like the quinoline scaffold. The introduction of additional aromatic rings, such as a thiophene (B33073) ring, can enhance these stacking interactions. The planarity of the fused ring system is essential for effective intercalation with DNA or interaction with flat binding sites on proteins.

| Substituent Type | Position | Influence on Molecular Interactions | Research Finding |

| Electron-donating (e.g., -OCH₃) | Quinoline Ring | Modulates electronic distribution, can enhance reactivity in certain syntheses. nih.gov The 7-OCH₃ group reduces steric hindrance compared to a 6-OCH₃ group, improving solubility. | Methoxy groups on the quinoline nucleus are an important structural feature for tuning antiviral activity. nih.gov |

| Electron-withdrawing (e.g., -Cl, -CF₃) | Quinoline Ring | Enhances molecular stability but can reduce nucleophilic reactivity. A trifluoromethyl group enhances lipophilicity. | Introduction of a chloro atom at C-6 led to a highly active antileishmanial derivative. nih.gov |

| Hydrogen Bond Donors (e.g., -OH) | Quinoline Ring | Can be more favorable than H-bond acceptors for specific antiproliferative activities. cust.edu.tw | An 8-OH derivative was more potent than its 8-OMe counterpart, suggesting a H-bond donating substituent is favorable. cust.edu.tw |

| Hydrogen Bond Acceptors (e.g., Oxime) | Anilino Moiety | A hydrogen-bonding accepting group at the C-4 position of a 4-anilino moiety was found to be crucial for cytotoxicity. cust.edu.tw | The comparable cytotoxicity of a ketone and its corresponding oxime and methyloxime derivatives highlighted the importance of this feature. cust.edu.tw |

| Aromatic Groups (e.g., Thiophene) | Phenyl Ring | Improves π-π stacking interactions. | The sulfur atom in a thiophene ring can also enhance metal coordination. |

| Carboxylic Acid (-COOH) | Quinoline Ring | A free carboxylic acid at the C-3 position was found to be unfavorable for cytotoxicity, possibly due to steric hindrance. cust.edu.tw | In contrast, a carboxyl group at the C-4 position was shown to interact with the multidrug resistance protein 2 (MRP2). nih.gov |

Targeted Modifications for Specific Biological Profiles

Chemists systematically modify the this compound scaffold to optimize its activity against specific biological targets, leading to compounds with enhanced potency and selectivity for anticancer, antiviral, or antiprotozoal applications.

Anticancer Activity: Derivatization of the 2-phenylquinoline skeleton has yielded numerous compounds with significant antiproliferative properties. A key strategy involves the introduction of an anilino group at the C-4 position. For example, 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline and its oxime derivatives demonstrated potent antiproliferative activity. cust.edu.tw Further studies on related structures, such as 4-anilino-8-methoxy-2-phenylquinolines, have shown that the position of substituents on the quinoline ring is crucial. cust.edu.tw For instance, a comparison of 4'-COMe-substituted derivatives revealed that antiproliferative activity decreased in the order of 6-OMe > 8-OMe > 8-OH, underscoring the sensitivity of the biological response to positional isomerism. cust.edu.twresearchgate.net

Modification of the phenyl ring at the C-2 position also influences anticancer effects. The introduction of dimethoxy or trimethoxy substitutions on this phenyl ring has been explored in related quinolone systems to improve activity. mdpi.com Moreover, the creation of fused-ring systems, such as indeno[1,2-c]quinolines derived from quinoline carboxylic acids, has led to potent agents that can induce cell cycle arrest and apoptosis. cust.edu.tw In one study, a 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one derivative proved more active than several of its isomers. cust.edu.tw

Antiviral Activity: The 2-phenylquinoline scaffold has emerged as a promising framework for developing broad-spectrum anti-coronavirus agents. nih.govacs.org Research has identified several structural features that are key to potent antiviral activity. The correct functionalization of the quinoline core with two methoxy groups, combined with a p-propoxyphenyl ring at C-2 and a suitable basic side chain at C-4, yielded derivatives with low micromolar efficacy against SARS-CoV-2 and other human coronaviruses. nih.govacs.org Among various basic side chains introduced at the C-4 position, a piperidine (B6355638) moiety was found to be particularly promising for antiviral activity. acs.org

Antiprotozoal Activity: Modifications to the quinoline scaffold are also a strategy for developing agents against parasitic diseases like leishmaniasis. Structure-activity relationship (SAR) studies on related quinolines have shown that substitutions on the benzenoid ring of the quinoline core significantly impact antileishmanial activity. For example, while the introduction of a methoxy group at C-6 resulted in a considerable decrease in activity, a chloro substituent at the same position led to a highly active derivative. nih.gov This highlights how subtle electronic changes can dramatically alter biological outcomes.

| Modification Strategy | Target Profile | Key Findings | IC₅₀/GI₅₀ Values | Reference |

| Introduction of a 4'-acetyl anilino group at C-4 of a 6-methoxy-2-phenylquinoline. | Anticancer | Exhibited significant cytotoxicity against a panel of 60 cancer cell lines. | Mean GI₅₀ = 3.89 µM | cust.edu.tw |

| Introduction of a 3'-COMe anilino group at C-4 of an 8-hydroxy-2-phenylquinoline. | Anticancer | More potent than its 8-methoxy counterpart. Active against colon and breast cancer cell lines. | GI₅₀ = 0.07 µM (HCT-116), <0.01 µM (MCF7) | cust.edu.tw |

| Cyclization to form a 9-methoxy-indeno[1,2-c]quinolin-11-one and subsequent derivatization. | Anticancer | Aminoalkoxyimino derivatives were the most potent, inducing S-phase cell cycle arrest. | GI₅₀ = 0.38–0.87 µM (A549 cells) for aminoalkoxyimino derivatives. | cust.edu.tw |

| Addition of a p-propoxyphenyl at C-2 and a basic side chain at C-4 of a dimethoxy-quinoline. | Antiviral (Pan-CoV) | Resulted in compounds with low micromolar activity against SARS-CoV-2, HCoV-229E, and HCoV-OC43. | EC₅₀ = 0.2–9.4 µM | nih.govacs.org |

| Substitution at C-6 of the quinoline ring. | Antileishmanial | A chloro substituent enhanced activity, while a methoxy group led to a decrease. | IC₅₀ = 0.86 µM (6-Cl), IC₅₀ = 32.38 µM (6-OCH₃) | nih.gov |

Synthesis and Manufacturing

Established Synthetic Routes

The preparation of 2-phenylquinoline (B181262) derivatives often involves modern cross-coupling reactions. For example, the synthesis of this compound-3-carbaldehyde has been reported via a Suzuki coupling reaction. iucr.org This method involves reacting a halogenated quinoline precursor, such as 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766), with phenylboronic acid in the presence of a palladium catalyst and a base. iucr.org Other general methods for quinoline synthesis, like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, could potentially be adapted for the synthesis of this compound. nih.gov

Key Starting Materials and Reagents

The specific starting materials for the synthesis of this compound would depend on the chosen synthetic route. For a Suzuki coupling approach, a key intermediate would be a halogenated 7-methoxyquinoline. For instance, 2-chloro-7-methoxyquinoline-3-carbaldehyde serves as a precursor for the synthesis of this compound-3-carbaldehyde. iucr.org The other essential reagent is phenylboronic acid. The reaction typically requires a palladium catalyst, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand like triphenylphosphine, along with a base like potassium carbonate. iucr.org

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Phenylquinoline Derivatives

Elucidation of Key Pharmacophoric Features within the 7-Methoxy-2-phenylquinoline Scaffold

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, collectively known as the pharmacophore. The fundamental pharmacophore of this scaffold consists of the fused heterocyclic quinoline (B57606) ring system, the phenyl group at the 2-position, and the methoxy (B1213986) group at the 7-position.

The 7-methoxy group significantly influences the electronic properties of the quinoline ring, enhancing the electron density at specific positions and potentially modulating the molecule's interaction with biological targets. This substituent can also influence the compound's metabolic stability and pharmacokinetic profile.

In the context of anticancer activity, research on related 4-anilino-2-phenylquinoline derivatives has highlighted the importance of a hydrogen-bonding accepting group on the anilino moiety for cytotoxicity. cust.edu.tw Furthermore, the substitution pattern on the quinoline nucleus is crucial, with methoxy groups at various positions significantly impacting the antiproliferative effects. nih.govacs.org For instance, in a series of 2-phenylquinoline (B181262) derivatives with antiviral activity against coronaviruses, the presence of two methoxy groups on the quinoline ring was associated with higher selectivity indices. nih.govacs.org

The following table summarizes key pharmacophoric features and their contributions to biological activity:

| Pharmacophoric Feature | Contribution to Biological Activity |

| Quinoline Core | Acts as a rigid scaffold for orienting other functional groups. cust.edu.tw |

| 2-Phenyl Group | Contributes to lipophilicity and potential for π-π stacking interactions. researchgate.net |

| 7-Methoxy Group | Modulates electronic properties and metabolic stability. |

| Substituents on Quinoline/Phenyl Rings | Can introduce hydrogen bonding, alter steric and electronic properties, and fine-tune biological activity. cust.edu.tw |

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on both the quinoline and the 2-phenyl rings. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role in determining the potency and selectivity of these compounds.

Substituent Position:

The position of a substituent on the quinoline ring is critical. For example, in studies of antiproliferative 4-anilino-2-phenylquinoline derivatives, the position of a methoxy group was found to be crucial for activity. cust.edu.tw Specifically, 6-methoxy derivatives were often preferred over their 8-methoxy counterparts. cust.edu.tw Similarly, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents greatly influenced their antimigratory and cytotoxic activities. researchgate.net

The position of substituents on the 2-phenyl ring also has a significant impact. Studies on other quinoline-based compounds have shown that para-substitution on the phenyl ring can be more favorable than ortho- or meta-substitution for certain biological activities. nih.gov However, this can vary depending on the specific target and the nature of the substituent.

Electronic Nature of Substituents:

The electronic properties of substituents can dramatically alter the biological activity of the this compound core.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) are strong electron-donating substituents. researchgate.net They can increase the electron density of the aromatic system, which may enhance interactions with biological targets. researchgate.net The presence of a methoxy group can also improve solubility in some cases. In a series of quinoline derivatives, the presence of an electron-donating methoxy group at the C-2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) and trifluoromethyl (-CF3) are electron-withdrawing. These groups can increase the hydrolytic stability of certain functional groups attached to the quinoline scaffold. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability. However, the introduction of an electron-withdrawing chloro group at the C-2 position of a quinoline-imidazole hybrid led to a loss of antimalarial activity. rsc.org

The following table provides examples of how different substituents and their positions can affect the biological activity of quinoline derivatives:

| Compound Series | Substituent and Position | Effect on Biological Activity | Reference |

| 4-Anilino-2-phenylquinolines | 6-Methoxy vs. 8-Methoxy | 6-Methoxy derivatives showed higher antiproliferative activity. | cust.edu.tw |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-Methoxy and 2,4-dimethoxy on 2-arylpyrimido functionality | Enhanced antimigratory activity. | researchgate.net |

| Quinoline-imidazole hybrids | Methoxy at C-2 | Enhanced antimalarial activity. | rsc.org |

| Quinoline-imidazole hybrids | Chloro at C-2 | Loss of antimalarial activity. | rsc.org |

| Quinoline carboxamides | Trifluoromethyl on phenyl ring | Enhances lipophilicity and metabolic stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the structural requirements for a specific biological response and for predicting the activity of newly designed compounds. nih.govijaems.com

For quinoline derivatives, various QSAR studies have been conducted to elucidate the key molecular descriptors that govern their biological activities, such as anticancer and antitubercular effects. nih.govresearchgate.nettandfonline.com These studies typically involve the calculation of a wide range of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its absorption and distribution.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build a QSAR model. researchgate.net

A successful QSAR model can provide valuable insights into the SAR of this compound derivatives. For example, a model might reveal that a particular combination of electronic and hydrophobic properties is essential for high biological activity. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. tandfonline.commdpi.com This information can then be used to guide the design and synthesis of new, more potent analogs. tandfonline.com

The development of robust QSAR models for this compound derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. ijaems.com

Preclinical and in Vitro Biological Activity Investigations of 7 Methoxy 2 Phenylquinoline Analogs

Antimicrobial Activity Studies

The antimicrobial potential of 7-methoxy-2-phenylquinoline analogs has been a subject of significant research, with studies exploring their efficacy against a range of pathogenic microorganisms. These investigations have revealed promising activity against both bacteria and fungi, highlighting the potential of this chemical scaffold in the development of new antimicrobial agents.

Several studies have demonstrated the antibacterial activity of this compound analogs against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. mdpi.com Among these, compounds 5a4 and 5a7 showed notable inhibition against Staphylococcus aureus and Escherichia coli, respectively. mdpi.com Specifically, compound 5a4 exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a7 had an MIC of 128 μg/mL against E. coli. mdpi.com These findings suggest that structural modifications to the 2-phenylquinoline (B181262) core can enhance antibacterial activity. mdpi.com

Further research on new quinoline (B57606) analogs has also shown moderate antibacterial activity against S. aureus and E. coli. In a separate study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and screened for their antimicrobial activity. mdpi.com Compound 3l from this series demonstrated the highest effect against E. coli with a MIC of 7.812 µg/mL. mdpi.com Another study reported that a quinoline benzodioxole derivative displayed excellent antibacterial activity with an MIC of 3.125 μg/mL against both E. coli and S. aureus strains. mdpi.com

Below is a table summarizing the antibacterial activity of selected this compound analogs:

In addition to their antibacterial properties, this compound analogs have been investigated for their antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. A study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives found that compound 3l exhibited the most potent activity against C. albicans with a MIC of 31.125 µg/mL. mdpi.com

Research into quinoline-based 1,2,3-triazoles has also shown promise. plos.org One such compound, 3a, which contains a quinoline ring, was identified as a potent inhibitor of C. albicans. plos.org This compound demonstrated a significantly low IC50 value of 0.044 μg/ml against a standard strain of C. albicans and 2.3 μg/ml against a fluconazole-resistant strain. plos.org The study suggested that the presence of the quinoline ring is crucial for its enhanced antifungal activity. plos.org Furthermore, halogenated quinoline analogs have been shown to effectively inhibit the growth of C. albicans and even eradicate mature biofilms. nih.gov

The following table summarizes the antifungal activity of selected this compound analogs:

A significant mechanism contributing to antimicrobial resistance is the action of bacterial efflux pumps, which expel antibiotics from the cell. nih.govacs.org The NorA efflux pump in Staphylococcus aureus is a well-studied example. nih.govacs.orgresearchgate.net Research has focused on developing 2-phenylquinoline derivatives as efflux pump inhibitors (EPIs) to restore the efficacy of antibiotics like ciprofloxacin (B1669076). nih.govresearchgate.net

The introduction of methoxy (B1213986) groups onto the 2-phenylquinoline scaffold has been a key strategy in the development of potent NorA inhibitors. nih.govacs.orgresearchgate.net A study involving the synthesis of 35 different derivatives identified compounds 3b and 7d as having the best NorA inhibition activity. nih.govacs.orgresearchgate.net These compounds were able to restore the activity of ciprofloxacin against resistant S. aureus strains at very low concentrations and were found to be non-toxic to human cells. nih.govacs.orgresearchgate.net The importance of the methoxy group as an efflux pump inhibitor has been highlighted in several studies. researchgate.net Further optimization of the 2-phenylquinoline core, including the introduction of O-alkylamino chains, has led to analogs with excellent ethidium (B1194527) bromide efflux inhibition and synergistic activity with ciprofloxacin against NorA-overexpressing S. aureus strains. mdpi.com

Antifungal Efficacy (e.g., against Candida albicans)

Anticancer and Antiproliferative Activity Mechanisms (In Vitro)

The quinoline scaffold is a prominent feature in many anticancer agents, and this compound analogs have been the focus of numerous studies for their potential as cancer therapeutics. nih.govneuroquantology.com These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell growth and the modulation of key cellular processes like apoptosis and cell cycle progression. mdpi.comnih.gov

In vitro studies have demonstrated the potent antiproliferative activity of this compound analogs against a variety of cancer cell lines. For example, a series of hydrazide derivatives incorporating a quinoline moiety were evaluated for their anticancer activity against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. mdpi.com Analogs 19 and 22 significantly reduced the viability of neuroblastoma cells with micromolar potency. mdpi.com Another study on 4-anilino-8-methoxy-2-phenylquinoline derivatives showed that the position of the methoxy group on the quinoline ring is crucial for antiproliferative activity. cust.edu.tw

The table below presents data on the in vitro anticancer activity of selected this compound analogs:

Beyond inhibiting cell growth, this compound analogs can induce cancer cell death through apoptosis and interfere with the cell cycle. For instance, the quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.comsemanticscholar.org

In another study, a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one analog (12e) was shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in HL-60 and H460 cancer cells. nih.gov This was confirmed by an increase in the percentage of cells in the G2/M phase and the appearance of a sub-G1 peak, which is indicative of apoptosis. nih.gov Furthermore, some 4-anilino-8-methoxy-2-phenylquinoline derivatives were found to cause an accumulation of cells in the S-phase of the cell cycle. cust.edu.tw This is noteworthy as other 2-phenylquinolone derivatives have been reported to act as antimitotic agents that arrest the cell cycle in the G2/M phase. cust.edu.tw

Targeting of Key Enzymatic Systems (e.g., Kinases, Topoisomerase I, Tubulin Polymerization, DHODH)

Research into this compound and its analogs has revealed their potential to interact with and inhibit various crucial enzymatic systems involved in cell proliferation and survival. These investigations highlight the diverse mechanisms through which this class of compounds may exert its biological effects.

Kinase Inhibition: Analogs of 2-phenylquinoline have been investigated for their ability to inhibit protein kinases, which are pivotal regulators of cellular signaling pathways often implicated in cancer. In one study, a series of 4-trifluoromethyl-2-anilinoquinoline derivatives were synthesized and screened for their anticancer activity. Subsequent kinase screening identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds, with molecular docking and cellular thermal shift assays supporting this finding. bohrium.com Compound 8b from this series, in particular, was identified as a lead candidate for development as a novel SGK1 inhibitor. bohrium.com

Topoisomerase I Inhibition: Topoisomerase I (TOP1) is a vital enzyme that relaxes DNA supercoiling during replication and transcription, making it a key target for anticancer drugs. A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines was designed and synthesized to target TOP1. nih.gov Within this series, morpholino analogs 14h and 14p demonstrated a moderate ability to stabilize the TOP1-DNA cleavage complex, a hallmark of TOP1 inhibition, when compared to the well-known inhibitor camptothecin. nih.gov This study was the first to report 4-alkoxy-2-arylquinolines as topoisomerase I inhibitors, suggesting them as promising lead compounds for further optimization. nih.gov

Tubulin Polymerization Inhibition: Several studies have identified 2-phenyl-4-quinolone derivatives, which are structurally related to this compound, as potent inhibitors of tubulin polymerization. These agents act as antimitotic agents by disrupting microtubule dynamics, which is critical for cell division. spandidos-publications.comspandidos-publications.com A study of fluorinated 2-phenyl-4-quinolone derivatives found that compound 13 (2'-fluoro-6-pyrrol-2-phenyl-4-quinolone) was a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.46 μM. acs.org Its activity was comparable to that of powerful natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. acs.org Similarly, another investigation into 2-phenyl-4-quinolone showed it inhibited tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov Further research on 2-phenylquinoline-4-carboxamide (B4668241) derivatives also identified them as a new class of tubulin polymerization inhibitors that interact with the colchicine binding site. berkeley.eduresearchgate.net

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) synthesis pathway, a critical process for cell growth and proliferation. researchgate.net This pathway is a target for antimalarial and anticancer therapies. A series of 2-phenyl quinoline-4-carboxylic acid derivatives, analogous to the known human DHODH (hDHODH) inhibitor brequinar (B1684385), were synthesized and evaluated as inhibitors of DHODH from the malaria parasite Plasmodium falciparum (PfDHODH). nih.gov While brequinar itself was not highly active against PfDHODH, several of the synthesized 2-phenylquinoline analogs effectively inhibited the parasite's enzyme. nih.gov Patents have also listed 2-phenylquinoline-4-carboxylic acid derivatives as potential DHODH inhibitors. google.com

Antiviral Activity Research (Preclinical)

The 2-phenylquinoline scaffold has emerged as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.

Inhibition of Viral Replication Pathways (e.g., SARS-CoV-2, HCoV-229E, HCoV-OC43)

In a phenotypic-based screening assay for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a compound featuring a 2-phenylquinoline scaffold was identified as a promising hit. nih.govnih.gov Subsequent synthesis and evaluation of analogs led to the discovery of derivatives with low micromolar (μM) activity against SARS-CoV-2 replication, while exhibiting no cytotoxicity at concentrations up to 100 μM. nih.govnih.gov

Further investigation revealed that the most promising of these compounds also displayed significant antiviral activity against other human coronaviruses (HCoVs), including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), both of which are causative agents of the common cold. berkeley.edunih.govnih.gov The half-maximal effective concentration (EC₅₀) values for these analogs ranged from 0.2 to 9.4 μM against HCoV-229E and from 0.6 to 7.7 μM against HCoV-OC43. berkeley.edunih.gov In many cases, the 2-phenylquinoline derivatives were more potent against HCoV-229E and HCoV-OC43 than against SARS-CoV-2. berkeley.edu These findings position the 2-phenylquinoline class as potential pan-coronavirus inhibitors. nih.gov

Targeting of Viral Enzymes (e.g., NS3 Protease, nsp13 Helicase)

Research into the mechanism of action of antiviral 2-phenylquinolines has pointed towards the inhibition of key viral enzymes essential for replication. The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase enzyme within the coronavirus family that is critical for unwinding viral RNA during replication. nih.govnih.govacs.org

A significant breakthrough identified a 2-phenylquinoline derivative, compound 6g , which contains a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, as a potent inhibitor of the SARS-CoV-2 nsp13 helicase. berkeley.edunih.govnih.gov The high degree of conservation of nsp13 across coronaviruses suggests that inhibitors targeting this enzyme could have broad-spectrum activity against existing and future coronavirus outbreaks. nih.govacs.org While the hepatitis C virus (HCV) NS3 helicase belongs to a different superfamily, it has been used in comparative studies to demonstrate the selectivity of certain inhibitors for coronavirus helicases. researchgate.net

Antiparasitic Activity Investigations

The quinoline core is a well-established pharmacophore in antiparasitic drug discovery, and analogs of this compound have been explored for their potential against malaria and leishmaniasis.

Antimalarial Potential

The development of new antimalarial agents is crucial to combat widespread drug resistance. nih.gov Modifications to the quinoline scaffold have been a key strategy, and studies show that the presence of a phenyl group at the C-2 position can enhance antimalarial activity.

In vitro evaluations have demonstrated the potential of this chemical class. For instance, 4-Chloro-6-methoxy-2-phenylquinoline has shown significant inhibitory activity against the growth of Plasmodium falciparum, with IC₅₀ values comparable to established antimalarial drugs. A separate study on a series of bis-substituted quinolines reported high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with IC₅₀ values ranging from 0.032 to 0.34 µM. nih.gov Furthermore, a quinoline-imidazole hybrid featuring a 2-methoxy substituted quinoline ring displayed potent activity against the P. falciparum 3D7 (CQS) and K1 (CQR) strains, with IC₅₀ values of 0.14 μM and 0.41 μM, respectively. researchgate.net

Anti-leishmanial Efficacy

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. researchgate.net Natural product research has identified 2-substituted quinoline alkaloids from the plant Galipea longiflora as a source of anti-leishmanial compounds. acs.org Among the active compounds isolated was 4-methoxy-2-phenylquinoline , found in the bark and roots, which showed moderate in vitro activity. acs.orgacs.org

A series of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were synthesized and evaluated in vitro against several protozoan parasites, including Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The biological results showed that these compounds possessed anti-leishmanial activity with IC₅₀ values in the micromolar range. nih.gov Synthetic analogs of the natural quinoline alkaloid N-methyl-8-methoxyflindersin have also been tested. One such synthetic compound, compound 8 , was highly effective against Leishmania (Viannia) panamensis, with an EC₅₀ of 1.6 µg/mL against promastigotes and 1.91 µg/mL against amastigotes. researchgate.net

Other Mechanistically Investigated Biological Effects (In Vitro/Preclinical)

Beyond their primary applications, analogs of this compound have been the subject of extensive preclinical and in vitro research to explore a wider range of potential therapeutic effects. These investigations have uncovered significant biological activities, including anticonvulsant, anti-Alzheimer's, anti-inflammatory, and antioxidant properties. This section details the findings from these mechanistic studies.

Anticonvulsant Mechanisms and Structural Determinants

The search for safer and more effective antiepileptic drugs has led researchers to explore quinoline derivatives. tubitak.gov.tr A series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines demonstrated notable anticonvulsant activity in the maximal electroshock (MES) test, a standard model for screening potential antiepileptic agents. tubitak.gov.tr

The unsubstituted compound, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (compound 4a), was identified as the most potent in the series, with a median effective dose (ED₅₀) of 9.2 mg/kg. tubitak.gov.tr This potency is comparable to the established antiepileptic drug phenytoin (B1677684), which has an ED₅₀ of 9.9 mg/kg in the same model. tubitak.gov.tr Further tests on compound 4a revealed its activity in antagonizing seizures induced by pentylenetetrazole and isoniazid, suggesting a broad spectrum of anticonvulsant action. tubitak.gov.tr

Structural analysis indicated that the introduction of a methoxy group at the 7th position of the quinoline ring significantly enhanced anticonvulsant activity by increasing the electron cloud density at the triazole ring. tubitak.gov.tr Conversely, adding bulky alkyl or aryl substitutions at the C-1 position of the triazole ring generally led to a decrease in anticonvulsant activity. tubitak.gov.tr Compound 4a also showed a higher protective index (PI >16.6) compared to phenytoin (PI = 7.0), indicating a potentially better safety margin between the therapeutic dose and a dose causing neurological deficits. tubitak.gov.tr

| Compound | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Neurotoxicity (Rotarod Test, TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | 9.2 | 152.3 | >16.6 | tubitak.gov.tr |

| Phenytoin (Reference Drug) | 9.9 | 69.1 | 7.0 | tubitak.gov.tr |

Anti-Alzheimer's Disease Mechanisms (e.g., Cholinesterase Inhibition, Aβ Aggregation Suppression, Neuroprotection)

Quinoline derivatives are recognized as a versatile scaffold for designing multi-target agents against Alzheimer's disease (AD). researchgate.net Their therapeutic potential stems from their ability to inhibit key enzymes, prevent the aggregation of amyloid-beta (Aβ) peptides, and exert neuroprotective effects through antioxidant activity. researchgate.netontosight.ai

Cholinesterase Inhibition A primary strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several studies have highlighted the efficacy of this compound analogs as cholinesterase inhibitors.

A series of phenyl-quinoline derivatives showed potent inhibitory activity, with a notable selectivity for BChE over AChE. researchgate.net One analog, designated 7n, which features a methoxy group, exhibited a 75-fold improvement in activity compared to the control and showed no toxicity in SH-SY5Y neuroblastoma cells. researchgate.net Similarly, quinoline-thiosemicarbazone conjugates bearing a methoxy group have been identified as promising AChE inhibitors, with compound 5b showing five times higher potency than the standard drug galantamine. researchgate.net Methoxy-naphthyl-linked pyridinium (B92312) styryls also act as dual cholinesterase inhibitors; compound 7av demonstrated IC₅₀ values of 176 nM for AChE and 370 nM for BChE. acs.org

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazone conjugate (5b) | AChE | 0.12 µM | researchgate.net |

| Galantamine (Reference Drug) | AChE | 0.62 µM | researchgate.net |

| Methoxy-naphthyl-linked pyridinium styryl (7av) | AChE | 176 nM | acs.org |

| Methoxy-naphthyl-linked pyridinium styryl (7av) | BChE | 370 nM | acs.org |

| Phthalimide derivative (4b) | AChE | 16.42 µM | nih.gov |

| Donepezil (Reference Drug) | AChE | 0.41 µM | nih.gov |

Aβ Aggregation Suppression The aggregation of Aβ peptides into senile plaques is a central pathological hallmark of AD. Certain quinoline derivatives have been shown to effectively inhibit this process. Compound 7av, in addition to its cholinesterase inhibition, significantly halted the self-aggregation of Aβ. acs.org A library of 2,4-disubstituted quinazoline (B50416) derivatives was evaluated, with several compounds showing potent inhibition of Aβ aggregation. nih.gov Compound 15b was the most effective, with an IC₅₀ of 270 nM against Aβ40 aggregation, making it more potent than reference compounds curcumin (B1669340) and resveratrol. nih.gov

Anti-inflammatory Mechanisms

Chronic neuroinflammation is another critical component of AD pathology, and compounds with anti-inflammatory properties are of significant interest. Quinoline derivatives have demonstrated potent anti-inflammatory effects in various preclinical models. rsc.orgresearchgate.net

Studies on LPS-activated macrophage cells, a common in vitro model for inflammation, showed that 2-substituted 3-arylquinoline derivatives could significantly reduce the production of pro-inflammatory mediators. researchgate.net Specifically, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline was found to be a highly active inhibitor of nitric oxide (NO) production. researchgate.net Similarly, other 2-phenylquinoline-based compounds have exhibited anti-inflammatory properties comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. rsc.org The mechanism often involves the suppression of key inflammatory signaling pathways and the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir A 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, for instance, was shown to inhibit NO, iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. tbzmed.ac.ir

| Compound/Class | Model | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | LPS-activated J774A.1 macrophages | Inhibition of Nitric Oxide (NO) production | researchgate.net |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (Compound 5) | LPS-activated RAW 264.7 macrophages | Inhibition of NO, iNOS, COX-2, IL-6, IL-1β, TNF-α | tbzmed.ac.ir |

| 2-phenylquinoline-based nucleoside-linked analogue | In vivo models | Anti-inflammatory properties comparable to diclofenac | rsc.org |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases, including AD. Quinoline motifs are known to be effective free radical scavengers. rsc.org The antioxidant capacity of quinoline derivatives has been demonstrated through various assays, most commonly the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging activity test. nih.govsemanticscholar.org

Several synthesized quinoline derivatives have displayed moderate to strong antioxidant activity in these tests, with some compounds showing efficacy comparable to the standard antioxidant ascorbic acid. nih.govsemanticscholar.org This antioxidant capability is considered a key component of the neuroprotective effects observed in multi-target anti-Alzheimer agents based on the quinoline scaffold. researchgate.net

| Compound Class/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Synthesized quinoline derivatives (general) | DPPH Radical Scavenging | Moderate to strong antioxidant activity | nih.govsemanticscholar.org |

| 2,4-disubstituted quinazoline derivatives | Antioxidant Assay | 34-63.4% inhibition at 50 µM | nih.gov |

Mechanistic Elucidation of 7 Methoxy 2 Phenylquinoline S Biological Actions

Molecular Target Identification and Validation

The biological activities of 7-Methoxy-2-phenylquinoline and its derivatives are attributed to their interactions with specific molecular targets. Research has identified several key proteins and enzymes that are modulated by this class of compounds.

One of the identified targets for 2-phenylquinoline (B181262) derivatives is the SARS-CoV-2 helicase (nsp13) , a highly conserved enzyme essential for viral replication. acs.org The validation of this target was achieved through in vitro helicase activity assays, where compounds containing the 2-phenylquinoline scaffold demonstrated inhibitory effects. acs.org Specifically, derivatives with methoxy (B1213986) groups on the quinoline (B57606) ring showed significant activity. acs.org

Furthermore, quinoline derivatives have been investigated as inhibitors of tyrosine kinases , which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. idrblab.net For instance, 5,7-Dimethoxy-3-(4-pyridinyl)quinoline has been identified as a potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor (PDGF) receptor tyrosine kinase. idrblab.net The validation of tyrosine kinases as targets often involves in vitro kinase assays and cellular assays to measure the inhibition of phosphorylation events.

Derivatives of 2-phenylquinoline have also been recognized for their potential to inhibit bacterial enzymes like DNA gyrase . researchgate.net This enzyme is vital for bacterial DNA replication and is a well-established target for antibacterial agents. The validation of DNA gyrase as a target is typically performed using supercoiling assays. researchgate.net

Additionally, some quinoline derivatives have shown inhibitory activity against enzymes such as cholesterol esterase and human leukocyte elastase (HLE) . conicet.gov.ar The inhibition of these enzymes suggests potential applications in managing cholesterol levels and inflammatory conditions.

The table below summarizes the identified molecular targets for this compound and related compounds.

| Molecular Target | Validation Method | Biological Implication |

| SARS-CoV-2 Helicase (nsp13) | In vitro helicase activity assays | Antiviral activity |

| PDGF Receptor Tyrosine Kinase | In vitro kinase assays | Anticancer, anti-angiogenic activity |

| DNA Gyrase | Supercoiling assays | Antibacterial activity |

| Cholesterol Esterase | Enzyme inhibition assays | Potential in cholesterol management |

| Human Leukocyte Elastase (HLE) | Enzyme inhibition assays | Anti-inflammatory activity |

Pathways of Bioactivity and Cellular Response Mechanisms

The interaction of this compound with its molecular targets initiates a series of downstream events, activating or inhibiting specific biological pathways and eliciting distinct cellular responses.

The inhibition of viral helicase, such as the SARS-CoV-2 nsp13, directly interferes with the viral replication cycle . acs.org This disruption prevents the unwinding of the viral genetic material, a critical step for its replication and transcription, thereby halting the spread of the virus.

By targeting receptor tyrosine kinases like the PDGF receptor, quinoline derivatives can modulate key signaling pathways involved in cell proliferation and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways . Inhibition of these pathways can lead to cell cycle arrest and a reduction in tumor growth and the formation of new blood vessels that supply tumors. idrblab.net

The inhibition of bacterial DNA gyrase by quinoline compounds leads to the disruption of DNA replication and repair in bacteria, ultimately resulting in bacterial cell death. researchgate.net This mechanism is the basis for the antibacterial activity of many quinolone antibiotics.

Furthermore, some 2-phenylquinoline derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells. This process can be triggered through various mechanisms, including the downregulation of cyclins, which are proteins that control the cell cycle.

The cellular responses to this compound and its analogs are diverse and include:

Antiviral effects through the inhibition of viral replication machinery. acs.org

Anticancer activity via the induction of apoptosis and inhibition of proliferative signaling pathways. idrblab.net

Antibacterial action by targeting essential bacterial enzymes. researchgate.net

Enzyme Kinetics and Inhibition Modalities

The study of enzyme kinetics provides detailed insights into how this compound and its analogs inhibit their target enzymes. Different inhibition modalities have been observed for various quinoline derivatives.

For instance, a study on 2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline, an inhibitor of cholesterol esterase, characterized it as a mixed-type inhibitor . conicet.gov.ar This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. The analysis indicated a pronounced competitive binding mode, suggesting that the inhibitor primarily competes with the substrate for binding to the active site. conicet.gov.ar

In the case of 5α-reductase, some 2-phenylquinoline derivatives have been reported to act as non-competitive inhibitors . This type of inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, leading to a conformational change that reduces the enzyme's catalytic activity without affecting substrate binding. This results in a decrease in Vmax with no change in Km.

The table below outlines the observed inhibition modalities for some quinoline derivatives.

| Enzyme | Inhibitor Type | Effect on Vmax | Effect on Km |

| Cholesterol Esterase | Mixed-type (predominantly competitive) | Decrease | Increase |

| 5α-reductase | Non-competitive | Decrease | No Change |

Molecular Interactions with Biomolecules (e.g., DNA Binding)

In addition to interacting with enzymes, the planar aromatic structure of the quinoline ring system allows this compound and its derivatives to interact directly with other biomolecules, particularly DNA.

The primary mode of interaction for many planar aromatic molecules with DNA is intercalation , where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription, and potentially inducing DNA damage. nih.gov Studies have shown that 2-phenylquinolines can act as "minimal intercalating agents". researchgate.net The coplanarity of the phenyl ring with the quinoline system is crucial for this intercalative binding. researchgate.net

The binding affinity of these compounds to DNA can be influenced by various factors, including the presence and position of substituents on the quinoline and phenyl rings. For example, the conjugation of a carbohydrate moiety to simple intercalators has been shown to improve their DNA binding affinity. nih.gov

Spectroscopic methods, such as UV-absorption and fluorescence spectroscopy, are commonly employed to study these DNA binding interactions. researchgate.net These techniques can confirm the binding and provide quantitative data on the binding affinity. The crystal structure of this compound-3-carbaldehyde reveals a dihedral angle of 43.53 (4)° between the phenyl ring and the quinoline ring system, and the crystal packing is stabilized by C—H···O hydrogen bonds and strong π–π stacking interactions. researchgate.net

The ability of this compound derivatives to interact with DNA, potentially in concert with their enzyme inhibitory activities, provides a multi-faceted mechanism for their biological effects.

Computational Chemistry and Cheminformatics in 7 Methoxy 2 Phenylquinoline Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds like 7-Methoxy-2-phenylquinoline by modeling its interaction with various protein targets.

A primary output of molecular docking is the binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the protein. nih.gov This score, typically in kcal/mol, helps in ranking potential drug candidates; a lower (more negative) score generally indicates a more stable and favorable interaction. jbcpm.com

Table 1: Example Docking Scores of Quinoline (B57606) Derivatives Against Various Protein Targets This table is illustrative of the types of data generated in molecular docking studies of quinoline compounds.

| Compound Series | Protein Target | Range of Docking Scores (kcal/mol) | Reference Ligand Score (kcal/mol) | Source |

| 2-Arylquinolines | EGFR | -7.9 to -9.7 | -7.2 | tandfonline.com |

| Quinoline Analogues | Estrogen Receptor α | -7.80 to -8.70 | -6.40 | nih.gov |

| GC-MS Analysed Compounds | Squalene Synthase | -8.6 to -10.3 | -9.3 to -7.0 | jbcpm.com |

| Selected Ligands | 3CLpro (SARS-CoV-2) | -5.08 to -10.24 | -4.10 to -5.07 | nih.gov |

Identification of Key Interacting Residues and Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing the specific amino acid residues that interact with the ligand. physchemres.org These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability and specificity of the binding.

For 2-phenylquinoline (B181262) scaffolds, studies have identified key interactions within protein binding pockets. For example, in the binding pocket of the estrogen receptor β (ERβ), the R4 position of the phenylquinoline core interacts with the Ile373 residue. tandfonline.com In another study involving 2-arylquinolines and EGFR, specific hydrogen bonds were observed between the ligand and residues such as K721 and T766, while hydrophobic interactions were noted with L553 and I428. tandfonline.com For this compound, docking would similarly identify crucial interactions, with the methoxy (B1213986) group at the 7-position and the phenyl group at the 2-position influencing its orientation and binding mode within a target's active site. The identification of these key residues provides a roadmap for designing derivatives with improved potency and selectivity. tandfonline.com

Table 2: Examples of Key Interacting Residues for Quinoline Derivatives from Docking Studies This table exemplifies the detailed interaction data obtained from docking simulations.

| Compound/Series | Protein Target | Key Interacting Residues | Type of Interaction | Source |

| 2-Phenylquinoline | Estrogen Receptor β (ERβ) | Ile373 | Not specified | tandfonline.com |

| Compound 20c (2-Arylquinoline) | EGFR | K721, T766 | Hydrogen Bond | tandfonline.com |

| Compound 20e (2-Arylquinoline) | FAK | N551, D564, E506 | Hydrogen Bond | tandfonline.com |

| Compound 20e (2-Arylquinoline) | FAK | L553, I428 | Hydrophobic | tandfonline.com |

| Compound 9 (Quinoline) | Estrogen Receptor α (Erα) | Pro324 | Hydrogen Bond | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Pathways

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.gov This approach is used to assess the stability of the docked pose and to explore the entire binding process, from the initial encounter to the final bound state. nih.govacs.org

Supervised Molecular Dynamics (SuMD) is an advanced technique that has been applied to 2-phenylquinoline inhibitors to explore their binding pathway to protein targets like the Staphylococcus aureus NorA efflux pump. nih.govacs.org These simulations can trace the recognition pathway of the ligand, revealing intermediate states and the specific sequence of interactions that lead to stable binding. nih.govacs.org The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues over the simulation time. tandfonline.com For this compound, MD simulations would be crucial to validate docking results, confirm the stability of its interactions with key residues, and understand the dynamic behavior of the complex, which is essential for a complete understanding of its mechanism of action. tandfonline.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule like this compound. scispace.com These methods are used to study its electronic structure, reactivity, and spectroscopic characteristics. rsc.org

DFT is a computational method used to investigate the electronic structure of many-body systems. scispace.comictp.it For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to determine the optimized molecular geometry, analyze the distribution of electron density, and calculate electronic properties. researchgate.netresearchgate.net

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. rsc.org By simulating spectra, researchers can confirm the molecular structure of newly synthesized compounds and assign experimental spectral bands to specific molecular vibrations or electronic transitions. researchgate.netnih.gov